N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide
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Overview
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, biology, and material science. This compound features a thiazole ring, a cyanophenyl group, and a fluorobenzamide moiety, which contribute to its distinctive chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide are cancer cells, specifically HCT-116 and MCF-7 carcinoma cell lines . These cell lines represent colorectal and breast cancer respectively .
Mode of Action
The compound interacts with its targets by inducing caspase-dependent apoptosis , a form of programmed cell death . This interaction results in significant growth inhibition and cytotoxic effects .
Biochemical Pathways
The compound affects the cell cycle and caspase activation pathways . The disruption of these pathways leads to the initiation of apoptosis, resulting in the death of cancer cells .
Pharmacokinetics
The compound’santicancer efficacy against HCT-116 and MCF-7 carcinoma cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in significant growth inhibition and cytotoxic effects on cancer cells . Specifically, it induces cancer cell death via caspase-dependent apoptosis . This is corroborated by cell count and clonogenic assays using the same cancer cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide are primarily related to its anticancer efficacy . The compound interacts with various enzymes and proteins within the cell, leading to changes in cellular function
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly carcinoma cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the observed anticancer effects of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound’s localization or accumulation within the cell can also be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide typically involves the cyclization of substituted thiosemicarbazones with a-bromo-4-cyanoacetophenone. This method allows for the rapid and efficient production of the desired thiazole derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
Scientific Research Applications
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide include:
- N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide
- 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
- 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
Uniqueness
This compound stands out due to its specific combination of a thiazole ring, cyanophenyl group, and fluorobenzamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS/c18-14-4-2-1-3-13(14)16(22)21-17-20-15(10-23-17)12-7-5-11(9-19)6-8-12/h1-8,10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDXEYZNJBASSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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